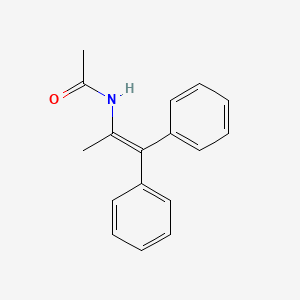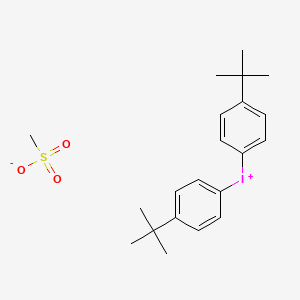![molecular formula C12H13N3O3 B14223516 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid CAS No. 503616-24-8](/img/structure/B14223516.png)
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid is a compound that features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid typically involves the formation of the indazole core followed by the attachment of the butanoic acid side chain. One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups attached to the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the indazole ring .
Wissenschaftliche Forschungsanwendungen
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4F-MDMB-BINACA: A synthetic cannabinoid with a similar indazole core structure.
MDMB-4en-PINACA: Another synthetic cannabinoid with structural similarities.
1H-Indazole-3-carboxylic acid derivatives: These compounds share the indazole core and have various biological activities.
Uniqueness
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid is unique due to its specific combination of the indazole moiety and the butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Eigenschaften
CAS-Nummer |
503616-24-8 |
|---|---|
Molekularformel |
C12H13N3O3 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-(1H-indazole-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C12H13N3O3/c16-10(17)6-3-7-13-12(18)11-8-4-1-2-5-9(8)14-15-11/h1-2,4-5H,3,6-7H2,(H,13,18)(H,14,15)(H,16,17) |
InChI-Schlüssel |
IOKIBNCRUPJRLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


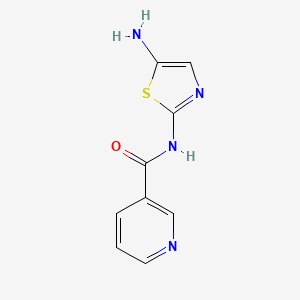
![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
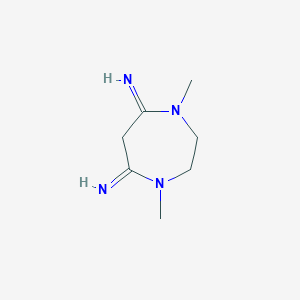
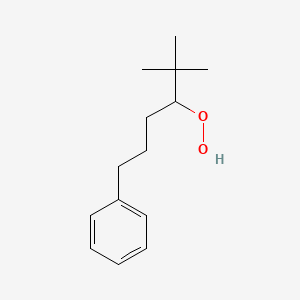
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)


![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
